
(2-Bromopyrimidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromopyrimidin-4-yl)methanol is an organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the second position and a hydroxymethyl group at the fourth position of the pyrimidine ring makes this compound unique. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromopyrimidine with formaldehyde in the presence of a base to yield (2-Bromopyrimidin-4-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions followed by hydroxymethylation under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-Bromopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form pyrimidine derivatives without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 2-bromopyrimidine-4-carboxylic acid.
Reduction: Formation of pyrimidin-4-ylmethanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
(2-Bromopyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (2-Bromopyrimidin-4-yl)methanol is primarily related to its ability to undergo various chemical transformations. The bromine atom and hydroxymethyl group provide reactive sites for further chemical modifications, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific derivatives and applications being studied.
類似化合物との比較
Similar Compounds
(5-Bromopyrimidin-2-yl)methanol: Similar structure but with the bromine atom at the fifth position.
(4-Bromopyridin-2-yl)methanol: Pyridine derivative with a similar substitution pattern.
(2-Chloropyrimidin-4-yl)methanol: Chlorine atom instead of bromine.
Uniqueness
(2-Bromopyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse chemical transformations. Its ability to serve as a versatile intermediate in the synthesis of various organic compounds highlights its importance in research and development.
特性
分子式 |
C5H5BrN2O |
|---|---|
分子量 |
189.01 g/mol |
IUPAC名 |
(2-bromopyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H5BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2 |
InChIキー |
KTXBMAOORFSWLD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)
![4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)

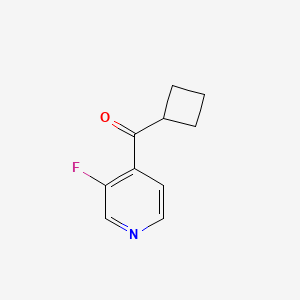
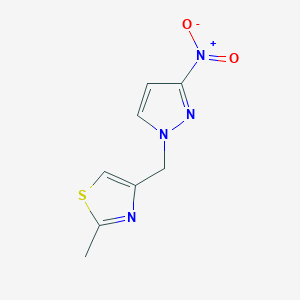
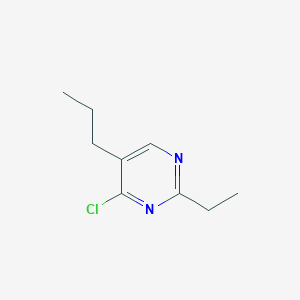

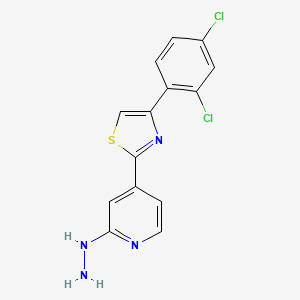


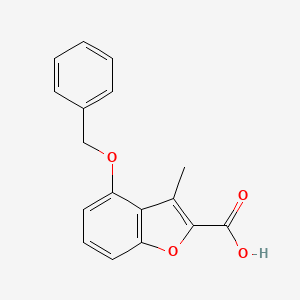
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)

